N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a structurally complex N-phenylacetamide derivative characterized by a dihydropyridinone core substituted with a pyrrolidine sulfonyl group at position 4. The compound features an N-ethyl-N-phenylacetamide backbone, which is modified to incorporate a sulfonated pyrrolidine moiety.
The synthesis of such compounds typically involves coupling reactions to introduce functional groups, followed by characterization via NMR, HRMS, or X-ray crystallography. For instance, crystallographic refinement tools like SHELXL (as noted in and ) are critical for confirming structural features, particularly in complex heterocyclic systems .
Properties
IUPAC Name |
N-ethyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-22(16-8-4-3-5-9-16)19(24)15-20-14-17(10-11-18(20)23)27(25,26)21-12-6-7-13-21/h3-5,8-11,14H,2,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTHOESTOMZTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives . The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides . The dihydropyridine moiety is typically formed through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dihydropyridine moiety to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity . The dihydropyridine moiety can interact with ion channels and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Thiazole-containing N-phenylacetamides ()
These derivatives incorporate a thiazole ring instead of the dihydropyridinone-sulfonyl moiety. For example, compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) exhibits a thiazole-fluorophenyl group, contributing to its antibacterial efficacy against Xanthomonas oryzae (EC~50~ = 156.7 µM) . In contrast, the target compound’s pyrrolidine sulfonyl group may enhance solubility or target specificity due to the sulfonyl group’s polar nature.
Phenoxy and Tetrahydropyrimidinyl Derivatives ()
Compounds listed in , such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, feature bulky phenoxy and tetrahydropyrimidinyl substituents. These groups likely influence pharmacokinetic properties (e.g., membrane permeability) compared to the target compound’s smaller pyrrolidine sulfonyl group .
Hydrazinecarbothioamide Derivatives ()
The compound in , N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide, adopts a planar hydrazinecarbothioamide scaffold with conjugated double bonds. While structurally distinct, its characterization via Hirshfeld analysis and SHELXL refinement underscores the importance of crystallographic techniques in elucidating non-covalent interactions .
Physicochemical Properties
- Crystallography : The target compound’s structure would benefit from SHELXL-based refinement, as demonstrated in for analogous heterocycles .
- Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic thiazole or phenoxy derivatives .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance binding to bacterial targets (e.g., membrane proteins) compared to electron-donating thiazole substituents .
- Heterocyclic Cores: Dihydropyridinone rings (target compound) vs. thiazole () or tetrahydropyrimidinyl () systems influence conformational flexibility and interaction with biological targets.
Data Tables
Biological Activity
N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives related to this compound. For instance, a study assessing the activity of 5-oxopyrrolidine derivatives demonstrated promising results against A549 lung adenocarcinoma cells. The compounds were tested for cytotoxicity using an MTT assay, with significant findings summarized in Table 1.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound 15 | 66 | A549 | More potent than 3,5-dimethylpyrazole |
| Compound 20 | 27.6 | MDA-MB-231 | Strongest cytotoxic activity observed |
| Compound 21 | 25.0 | A549 | Selective activity against cancer cells |
The structure-dependence of anticancer activity was noted, with certain structural features enhancing potency against cancer cells while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits notable antimicrobial activity. A study focusing on the antimicrobial efficacy of related derivatives found that several compounds showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 18 | Staphylococcus aureus | 4 µg/mL |
| Compound 19 | Klebsiella pneumoniae | 8 µg/mL |
| Compound 22 | Acinetobacter baumannii | 16 µg/mL |
These findings suggest that the structural features of the compound contribute to its ability to combat resistant bacterial strains effectively .
Case Studies
Case studies involving similar compounds highlight the potential therapeutic applications of this compound. For instance, research into inhibitors targeting Cryptosporidium parvum demonstrated that modifications to pyrrolidine derivatives could enhance selectivity and efficacy against specific enzymes involved in parasitic growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
